2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol
Description
2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is a halogenated Schiff base derivative featuring a phenol core substituted with bromine atoms at the 2- and 4-positions and an iminomethyl group at the 6-position. The imine moiety is further functionalized with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing characteristics. This compound’s molecular formula is C₁₄H₉Br₂F₃NO, with a molecular weight of 438.04 g/mol. The bromine substituents enhance steric bulk and electrophilicity, while the trifluoromethyl group contributes to lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
2,4-dibromo-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2F3NO/c15-10-5-8(13(21)12(16)6-10)7-20-11-3-1-9(2-4-11)14(17,18)19/h1-7,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJGEOJNRDBOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol typically involves the reaction of 2,4-dibromophenol with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is catalyzed by an acid or base, and the imine formation is facilitated by the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional nuances of the target compound are best understood through comparison with analogous Schiff bases and halogenated phenols. Key differences lie in substitution patterns, electronic effects, and biological activities.
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Compounds
- Electronic Effects: The target compound’s 4-CF₃ group creates a stronger electron-withdrawing effect compared to methoxy or methyl substituents, lowering the HOMO energy and widening the HOMO-LUMO gap (4.076 eV vs. 3.52–4.07 eV in other Schiff bases) .
- Steric Considerations: The 2,4-dibromo substitution increases steric bulk compared to mono-bromo analogs, possibly affecting binding in biological systems .
Herbicidal Activity :
- Compounds with trifluoromethylphenyl groups (e.g., target compound) exhibit enhanced herbicidal activity due to improved membrane permeability and target binding . In contrast, methoxy-substituted analogs (e.g., ) show reduced activity against barnyard grass, highlighting the importance of halogenation .
- The target compound’s bromine atoms may synergize with the CF₃ group to inhibit acetyl-CoA carboxylase, a common herbicide target, though specific data are pending .
Antimicrobial Potential:
- Analogous Schiff bases with electron-withdrawing groups (e.g., 4-CF₃) demonstrate moderate antimicrobial activity, suggesting the target compound could be effective against Gram-positive bacteria .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated 4.0) exceeds that of methoxy-substituted analogs (e.g., 2.8 for ), favoring lipid membrane penetration .
- Hydrogen Bonding: The phenol -OH and imine -NH groups enable H-bonding, while CF₃ and Br reduce solubility in polar solvents compared to non-halogenated derivatives .
Biological Activity
2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is a compound of interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological properties, including its interactions with biological targets and its effects on cellular systems.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes:
- Dibromo groups : Contributing to the compound's reactivity and potential biological interactions.
- Trifluoromethyl group : Known for enhancing lipophilicity and influencing the compound's interaction with biological membranes.
Biological Activity Overview
Research has indicated that 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol exhibits several biological activities:
- Antioxidant Activity : The presence of the trifluoromethyl group has been associated with increased antioxidant properties, which can help in reducing oxidative stress in cells.
- Antimicrobial Properties : Studies have shown that similar compounds with bromine and trifluoromethyl substituents possess significant antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may inhibit specific enzymes, including cholinesterases and lipoxygenases, which are critical in various metabolic pathways.
Antioxidant Activity
The antioxidant capacity of 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol was evaluated using DPPH radical scavenging assays. The results indicated a concentration-dependent scavenging effect, suggesting its potential use in preventing oxidative damage in biological systems.
Antimicrobial Studies
A series of tests were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the compound's potential as an antimicrobial agent.
Enzyme Inhibition
The inhibitory effects on cholinesterases were quantified using enzyme kinetics. The IC50 values obtained for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 19.2 |
| Butyrylcholinesterase | 13.2 |
These results indicate that the compound could be a candidate for further development in treating conditions related to cholinergic dysfunction.
Case Studies
Several case studies have explored the biological implications of compounds similar to 2,4-Dibromo-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol. For instance:
- Study on Neuroprotection : A study demonstrated that derivatives with similar structures provided neuroprotective effects in models of neurodegeneration by modulating oxidative stress pathways.
- Cancer Cell Line Testing : Cytotoxicity assays against breast cancer cell lines (MCF-7) showed that the compound inhibited cell proliferation in a dose-dependent manner, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
